molecular formula C14H22ClNO6 B14319298 Ethanol, 2,2',2''-nitrilotris-, (2-chlorophenoxy)acetate (salt) CAS No. 105377-49-9

Ethanol, 2,2',2''-nitrilotris-, (2-chlorophenoxy)acetate (salt)

Katalognummer: B14319298
CAS-Nummer: 105377-49-9
Molekulargewicht: 335.78 g/mol
InChI-Schlüssel: NQZZXMKBGJMCPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is a chemical compound with a complex structure that includes ethanol and chlorophenoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) typically involves the reaction of triethanolamine with 2-chlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethanolamine: A related compound with similar structural features but different functional groups.

    2-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the ethanol and nitrilotris components.

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, (2-chlorophenoxy)acetate (salt) is unique due to its combination of ethanol, nitrilotris, and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

105377-49-9

Molekularformel

C14H22ClNO6

Molekulargewicht

335.78 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-chlorophenoxy)acetic acid

InChI

InChI=1S/C8H7ClO3.C6H15NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI-Schlüssel

NQZZXMKBGJMCPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.